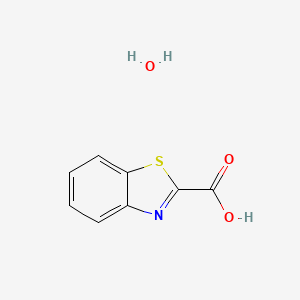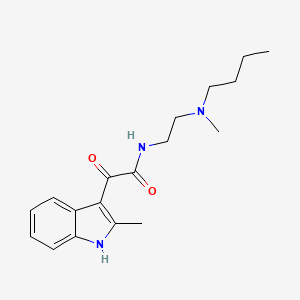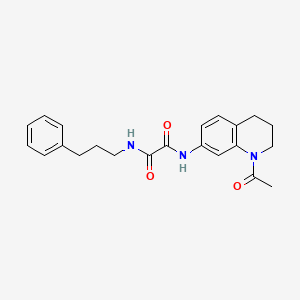![molecular formula C19H17F3N2O3S2 B2886575 2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole CAS No. 1251631-67-0](/img/structure/B2886575.png)
2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a phenyl group, a sulfonyl group, a piperidine ring, and a benzo[d]thiazole group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The compound has a complex structure with several rings. The piperidine ring is a six-membered ring with one nitrogen atom, and the benzo[d]thiazole group is a fused ring system with a benzene ring attached to a thiazole ring .Chemical Reactions Analysis
The compound could potentially undergo several types of reactions. For example, the hydrogen atoms on the piperidine ring could be abstracted in a radical reaction . The sulfonyl group could also potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the sulfonyl group could increase its polarity, and the aromatic rings could contribute to its stability .Applications De Recherche Scientifique
Synthesis and Spectral Analysis
The compound "2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole" and its derivatives have been extensively studied for their synthesis, spectral analysis, and biological applications. A notable research effort involved the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, which were synthesized through a series of steps converting organic acids into corresponding esters, hydrazides, and ultimately the target compounds. These compounds were subjected to spectral analysis using modern techniques and screened for biological activity against the butyrylcholinesterase (BChE) enzyme. Additionally, molecular docking studies were conducted to determine the binding affinity and orientation of these compounds within the active sites of human BChE protein, identifying key amino acid residues involved in ligand stabilization (Khalid et al., 2016).
Antibacterial Studies
Another research direction involved the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which were synthesized through a series of steps starting from benzenesulfonyl chloride. These compounds were structurally elucidated using spectroscopic data and screened for antibacterial activity against Gram-negative and Gram-positive bacteria, demonstrating moderate to significant antibacterial activity (Khalid et al., 2016).
Antimicrobial and Antitubercular Agents
Further investigations into sulfonyl derivatives revealed the synthesis of novel compounds with significant antimicrobial and antitubercular activities. A series of sulfonyl derivatives, including isopropyl thiazole-derived schiff bases and 2-(substituted benzylsulfonyl)-5-(4-isopropylthiazol-2-yl)-1,3,4-oxadiazoles, were synthesized and characterized. These compounds exhibited moderate to significant antibacterial and antifungal activities, with certain derivatives being identified as excellent antitubercular molecules compared to the first-line drug isoniazid (Kumar et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
2-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]oxy-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3S2/c20-19(21,22)13-4-3-5-15(12-13)29(25,26)24-10-8-14(9-11-24)27-18-23-16-6-1-2-7-17(16)28-18/h1-7,12,14H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWONMEXENAMIFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2886492.png)
![2-fluoro-N-[6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-yl]pyridine-4-carboxamide](/img/structure/B2886494.png)
![N-{3-[1-(1,3-dioxolan-2-yl)cycloheptyl]propyl}prop-2-enamide](/img/structure/B2886497.png)
methanone](/img/structure/B2886498.png)
![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2886499.png)








![1-(4-Nitrophenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2886515.png)